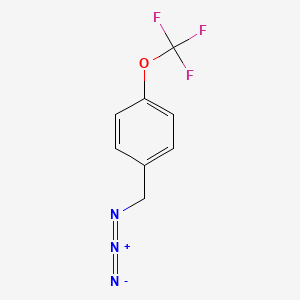

1-(Azidomethyl)-4-(trifluoromethoxy)benzene

Description

Propriétés

IUPAC Name |

1-(azidomethyl)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3O/c9-8(10,11)15-7-3-1-6(2-4-7)5-13-14-12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBANEPETVZWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Stepwise Process:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Chlorination of methoxybenzene derivatives (anisole or 4-chlorobenzotrifluoride) | Radical chlorination using chlorine gas with radical initiators (e.g., azobisisobutyronitrile) under UV light at 90–100°C | Chlorine flow rate: 15–20 LPH; reaction time: 4–7 hours; solvent: chlorinated solvents like benzotrifluoride |

| 2 | Fluorination of trichloromethoxybenzene to trifluoromethoxybenzene | Reaction with anhydrous hydrogen fluoride (HF) at 80°C for 4–6 hours under pressure (30–35 kg/cm²) | Use of stainless steel autoclave; by-product: hydrochloric acid |

| 3 | Nitration of trifluoromethoxybenzene | Treatment with mixed concentrated nitric and sulfuric acids at 0–35°C | Produces mainly para-nitro isomer (~90% selectivity) |

| 4 | Reduction of nitro group to amine | Iron powder and concentrated hydrochloric acid in methanol at 60–65°C | Yields 4-(trifluoromethoxy)aniline |

| 5 | Diazotization and Sandmeyer-type reaction | Diazotization of amine with sodium nitrite in sulfuric acid at <5°C, followed by decomposition at 110°C | Converts amine to phenol or other derivatives |

| 6 | Conversion to benzyl chloride | Chlorination of benzyl alcohol or benzyl derivatives (not explicitly detailed but standard in literature) | Prepares 4-(trifluoromethoxy)benzyl chloride for azide substitution |

Azidation: Conversion of 4-(Trifluoromethoxy)benzyl Chloride to this compound

The critical step to obtain the target compound is the nucleophilic substitution of the benzyl chloride with sodium azide:

Reaction:

4-(Trifluoromethoxy)benzyl chloride + Sodium azide → this compound + Sodium chloride-

- Solvent: Typically polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Mild heating (e.g., 50–80°C) to facilitate substitution

- Reaction time: Several hours until completion, monitored by TLC or GC-MS

-

- Quenching with water

- Extraction with organic solvents (e.g., dichloromethane)

- Purification by column chromatography or recrystallization

Research Findings and Analytical Data

The azidation reaction proceeds with high yield and selectivity due to the benzyl position's susceptibility to nucleophilic substitution.

The trifluoromethoxy group is electron-withdrawing, stabilizing the benzyl cation intermediate and facilitating the substitution reaction.

Purification typically yields the compound with high purity (>95%), confirmed by NMR and mass spectrometry.

Spectroscopic data (from related compounds) show characteristic azide stretching vibrations in IR (~2100 cm⁻¹) and confirm structure via $$^{1}H$$ and $$^{19}F$$ NMR.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reagents & Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| 1 | Trichloromethoxybenzene | Chlorination of anisole with Cl₂, UV light, radical initiator, 90–100°C | High yield | Radical chlorination |

| 2 | Trifluoromethoxybenzene | Anhydrous HF, 80°C, 4–6 h, autoclave | ~90–99% purity | Fluorination step |

| 3 | 4-Nitro-trifluoromethoxybenzene | HNO₃ + H₂SO₄, 0–35°C, 2–5 h | 85% yield, 90% para-selectivity | Electrophilic aromatic substitution |

| 4 | 4-(Trifluoromethoxy)aniline | Fe/HCl reduction, 60–65°C | 88.3% purity | Reduction of nitro group |

| 5 | 4-(Trifluoromethoxy)benzyl chloride | Chlorination of benzyl alcohol derivative | Standard conditions | Precursor for azidation |

| 6 | This compound | Sodium azide, DMF/DMSO, 50–80°C | High yield, >95% purity | Nucleophilic substitution |

Additional Notes

Safety precautions are critical when handling azides and anhydrous HF due to toxicity and reactivity.

The trifluoromethoxy substituent imparts unique electronic properties, influencing reactivity and stability during synthesis.

Alternative synthetic routes may involve direct azidation of benzyl alcohol derivatives or diazonium salt intermediates, but nucleophilic substitution of benzyl chloride remains the most practical and widely reported method.

Analyse Des Réactions Chimiques

1-(Azidomethyl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the azidomethyl group.

Radical Reactions: The trifluoromethoxy group can stabilize radical intermediates, making the compound suitable for radical trifluoromethylation reactions.

Common reagents used in these reactions include sodium azide, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(Azidomethyl)-4-(trifluoromethoxy)benzene has the molecular formula C₈H₆F₃N₃O. The presence of the azidomethyl group (-N₃) and the trifluoromethoxy group (-O-CF₃) significantly influences its chemical behavior, making it a valuable building block in synthetic chemistry. The trifluoromethoxy group is known for its strong electron-withdrawing properties, enhancing the compound's reactivity and stability in various reactions.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, especially those containing fluorinated groups. Its ability to participate in nucleophilic substitution reactions allows for the introduction of various functional groups into synthetic pathways.

- Radical Reactions : The trifluoromethoxy group stabilizes radical intermediates, making it suitable for radical trifluoromethylation reactions. This property is particularly useful in creating fluorinated compounds that are valuable in pharmaceuticals and agrochemicals.

Biology

- Bioorthogonal Chemistry : The azide functional group enables participation in click chemistry, specifically in bioorthogonal reactions. This application is crucial for labeling and tracking biomolecules in biological systems, facilitating studies in cellular biology and drug delivery mechanisms .

- Therapeutic Applications : Derivatives of this compound are being explored for their potential as precursors to new therapeutic agents. The trifluoromethoxy group may enhance pharmacokinetic properties, making these derivatives promising candidates for drug development.

Medicine

- Drug Development : Compounds containing the azidomethyl and trifluoromethoxy groups are being investigated for their biological activities, including antibacterial and antiparasitic effects. Research indicates that derivatives can exhibit significant antimicrobial properties, which could lead to new antibiotics or treatments for parasitic infections .

- Click Chemistry in Drug Design : The ability to utilize click chemistry with this compound allows for the rapid assembly of drug candidates with diverse functionalities. This method streamlines the process of drug discovery by enabling efficient synthesis and modification of lead compounds .

Industry

- Advanced Materials : this compound is utilized in developing advanced materials such as polymers and coatings with unique chemical and physical properties. Its reactivity allows for the creation of materials with tailored characteristics suitable for various industrial applications.

Safety and Hazards

While this compound has valuable applications, it is essential to handle it with care due to the potential hazards associated with azides, which can be explosive under certain conditions. Proper safety protocols should be followed when working with this compound in laboratory settings.

Mécanisme D'action

The mechanism of action of 1-(Azidomethyl)-4-(trifluoromethoxy)benzene involves its ability to participate in various chemical reactions due to the presence of the azidomethyl and trifluoromethoxy groups. The azidomethyl group can undergo cycloaddition reactions, forming triazoles, which are important in medicinal chemistry. The trifluoromethoxy group, being electron-withdrawing, can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with other molecules .

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

The trifluoromethoxy group distinguishes 1-(Azidomethyl)-4-(trifluoromethoxy)benzene from structurally analogous benzyl azides. Key comparisons include:

Key Observations :

- Electronic Effects : The -OCF₃ group is more polarizable than -CF₃ or -F, leading to distinct reactivity in cycloadditions. For example, this compound reacts with ethynyl trifluoromethoxybenzene to yield 75% triazole (3ac), whereas methoxy-substituted analogs achieve 89% yield (3ab) under UV light . This suggests steric hindrance or electron withdrawal from -OCF₃ may slightly reduce reaction efficiency.

- Stability : Trifluoromethoxy-substituted azides exhibit greater thermal stability compared to alkyl-substituted analogs due to reduced electron density at the azide group .

Spectroscopic Data

- ¹H-NMR : For 1-(azidomethyl)-4-fluorobenzene, signals at δ 4.31 (s, 2H, -CH₂N₃) and aromatic protons at δ 7.33–7.05 confirm structural integrity . Similar shifts are expected for the trifluoromethoxy analog, with downfield aromatic signals due to -OCF₃’s deshielding effect.

- ¹³C-NMR : The -OCF₃ group typically appears at ~120–125 ppm (CF₃) and ~150 ppm (O-CF₃), distinct from -CF₃ (~125 ppm) .

Activité Biologique

1-(Azidomethyl)-4-(trifluoromethoxy)benzene is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C₈H₆F₃N₃, with a CAS number of 1093980-84-7. The compound contains an azide functional group and a trifluoromethoxy substituent, which may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including multidrug-resistant strains.

Key Findings:

- The compound showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- In vitro tests revealed lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, indicating enhanced potency against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, highlighting its efficacy against various cancer cell lines.

Case Studies:

- In studies involving A549 human lung adenocarcinoma cells, the compound exhibited cytotoxic effects comparable to established chemotherapeutics like cisplatin. The IC50 values for some derivatives were reported as low as 15 μM .

- Structure-activity relationship (SAR) analyses indicated that modifications to the azide or trifluoromethoxy groups significantly influenced anticancer efficacy, suggesting avenues for further drug development.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Cell Wall Synthesis: Similar to other antibiotics, it may interfere with bacterial cell wall formation.

- Disruption of Metabolic Pathways: The compound could inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Induction of Apoptosis in Cancer Cells: It may trigger apoptotic pathways in cancer cells, leading to cell death .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₃N₃ |

| CAS Number | 1093980-84-7 |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Anticancer Activity | IC50 values around 15 μM in A549 cells |

| Mechanism of Action | Cell wall synthesis inhibition, apoptosis induction |

Q & A

Q. Table 1: Precursor Comparison

| Precursor | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(Bromomethyl)-derivative | NaN₃ | DMF | 83 | |

| 1-(Chloromethyl)-derivative | NaN₃ | DMSO | 68 |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C-NMR : Key peaks include:

- FT-IR : Strong azide stretch at ~2100 cm⁻¹ .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 246.1 (C₈H₆F₃N₃O) .

Advanced: How does this compound participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

Answer:

The azide group enables regioselective 1,4-triazole formation with terminal alkynes under Cu(I) catalysis:

Q. Table 2: Optimized CuAAC Conditions

| Alkyne Substrate | Catalyst Loading | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylacetylene | 5 mol% Cu(I) | 2 h | 95 | |

| Propargyl alcohol | 2 mol% Cu(I) | 4 h | 88 |

Advanced: How can researchers mitigate competing side reactions during synthesis?

Answer:

Common issues and solutions:

- Azide Instability : Avoid prolonged exposure to light/heat; store at –20°C in dark .

- Residual Halide : Purify via silica gel chromatography (hexane:EtOAc eluent) .

- Byproduct Formation : Use excess NaN₃ (1.2–1.5 eq.) to drive substitution to completion .

Advanced: What strategies improve regioselectivity in triazole formation?

Answer:

- Ligand Effects : Add tris(benzyltriazolylmethyl)amine (TBTA) to stabilize Cu(I) and enhance 1,4-selectivity .

- Solvent Tuning : Use tert-butanol/H₂O mixtures to reduce steric hindrance .

- Microwave Assistance : Accelerate reaction kinetics (30 min, 50°C) to minimize decomposition .

Advanced: How is this compound applied in bioconjugation or materials science?

Answer:

- Bioconjugation :

- Materials Science :

Q. Table 3: Recent Applications

| Application | Target System | Outcome | Reference |

|---|---|---|---|

| Antibody-Dye Conjugate | HER2+ Cancer Cells | 90% labeling efficiency | |

| pH-Responsive Hydrogel | Drug Release | Controlled release over 72 h |

Advanced: What computational methods validate its reactivity in click chemistry?

Answer:

- DFT Calculations : Model transition states to predict regioselectivity (e.g., Gaussian 09) .

- Molecular Dynamics : Simulate solvent effects on Cu(I) coordination .

- Docking Studies : Screen alkyne partners for optimal triazole orientation in enzyme pockets .

Basic: What safety precautions are essential when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.